N-(3-aminophenyl)-4-fluorobenzenesulfonamide
CAS No.: 436089-66-6
Cat. No.: VC1988584
Molecular Formula: C12H11FN2O2S
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436089-66-6 |
|---|---|
| Molecular Formula | C12H11FN2O2S |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | N-(3-aminophenyl)-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |
| Standard InChI Key | MGYRPTXKLDYADH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |
| Canonical SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |
Introduction
Chemical Properties and Structure
Basic Information
N-(3-aminophenyl)-4-fluorobenzenesulfonamide is identified by its unique chemical structure and properties, as detailed in Table 1.
Table 1: Chemical Properties of N-(3-aminophenyl)-4-fluorobenzenesulfonamide
| Property | Information |
|---|---|
| CAS No. | 436089-66-6 |
| Molecular Formula | C12H11FN2O2S |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | N-(3-aminophenyl)-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |
| Standard InChIKey | MGYRPTXKLDYADH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |
The compound features a sulfonamide group connecting a 3-aminophenyl moiety and a 4-fluorophenyl ring. This structural arrangement contributes to its chemical reactivity and biological properties.
Synthesis Methods
Primary Synthesis Pathway
The primary synthesis pathway for N-(3-aminophenyl)-4-fluorobenzenesulfonamide involves a two-step process:
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Reaction of 3-nitroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a suitable base
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Subsequent reduction of the nitro group to an amino group
Biological Activities and Applications
Research Applications
As a member of the sulfonamide class, this compound serves important functions in pharmaceutical research:
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Building block for more complex molecules
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Intermediate in drug synthesis
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Tool compound for exploring structure-activity relationships in sulfonamide-based therapeutics
The compound's structural features make it particularly valuable for research into novel therapeutic agents targeting various diseases .
Comparison with Similar Compounds
Related Sulfonamide Derivatives
N-(3-aminophenyl)-4-fluorobenzenesulfonamide shares structural similarities with other sulfonamide compounds, including:
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N-(4-Aminophenyl)-4-fluorobenzenesulfonamide (positional isomer)
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N-(3-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride (salt form)
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N-(3-amino-4-fluorophenyl)-4-fluorobenzenesulfonamide (related derivative)
The positional arrangement of the amino group significantly influences the biological activity and chemical properties of these compounds .
Industrial Applications
Pharmaceutical Applications
N-(3-aminophenyl)-4-fluorobenzenesulfonamide serves multiple roles in pharmaceutical development:
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Intermediate in the synthesis of more complex drug candidates
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Component in the development of sulfonamide-based pharmaceuticals
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Research tool for medicinal chemistry programs
The compound's dual functionality (amino and fluorine groups) makes it particularly versatile for pharmaceutical applications .
Other Applications
Beyond pharmaceuticals, the compound may find applications in:
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Development of functional materials
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Chemical biology research tools
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Analytical chemistry standards
These applications leverage the compound's unique structural features and reactivity patterns .
Current Research and Future Directions
Ongoing Research Areas
Current research involving N-(3-aminophenyl)-4-fluorobenzenesulfonamide and related sulfonamide compounds focuses on several key areas:
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Development of novel anti-microbial agents to address antibiotic resistance
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Exploration of anticancer properties through targeted inhibition mechanisms
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Investigation of structure-activity relationships to optimize therapeutic potential
Research into sulfonamide compounds continues to yield insights that may inform the development of new applications for N-(3-aminophenyl)-4-fluorobenzenesulfonamide .
Future Research Directions
Future research directions that may further elucidate the potential of N-(3-aminophenyl)-4-fluorobenzenesulfonamide include:
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Detailed mechanistic studies to understand its mode of action at the molecular level
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Exploration of potential synergistic effects when combined with established therapeutic agents
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Investigation of structure modifications to enhance specificity and potency
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Development of targeted delivery systems to improve efficacy and reduce potential side effects
These research avenues represent promising directions for expanding our understanding of this compound's utility in various applications .
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